molecular formula C11H14FNO B1376686 3-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol CAS No. 1246732-83-1

3-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol

Cat. No.: B1376686
CAS No.: 1246732-83-1
M. Wt: 195.23 g/mol
InChI Key: NYDFCAJRPUFZDC-UHFFFAOYSA-N
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Description

3-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol is a chemical compound with the molecular formula C11H14FNO It is characterized by a pyrrolidine ring substituted with a 3-fluorobenzyl group and a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a 3-fluorobenzyl halide and a suitable nucleophile.

    Hydroxylation: The hydroxyl group at the third position can be introduced through an oxidation reaction using an appropriate oxidizing agent, such as hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the fluorobenzyl group to a different functional group.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be employed under basic or neutral conditions.

Major Products

    Oxidation: Formation of 3-[(3-Fluorophenyl)methyl]pyrrolidin-3-one.

    Reduction: Formation of 3-[(3-Fluorophenyl)methyl]pyrrolidine.

    Substitution: Formation of 3-[(3-Aminophenyl)methyl]pyrrolidin-3-ol or 3-[(3-Mercaptophenyl)methyl]pyrrolidin-3-ol.

Scientific Research Applications

3-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its potential effects on various biological pathways and its interactions with proteins and enzymes.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 3-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, while the pyrrolidine ring can modulate its pharmacokinetic properties. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol
  • 3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol
  • 3-[(3-Methylphenyl)methyl]pyrrolidin-3-ol

Uniqueness

3-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to specific targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

3-[(3-fluorophenyl)methyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-10-3-1-2-9(6-10)7-11(14)4-5-13-8-11/h1-3,6,13-14H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDFCAJRPUFZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CC2=CC(=CC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246732-83-1
Record name 3-[(3-fluorophenyl)methyl]pyrrolidin-3-ol
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